molecular formula C21H21N3OS B282716 N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide

N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide

Número de catálogo B282716
Peso molecular: 363.5 g/mol
Clave InChI: YTXRHCGGSJFYEV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide, also known as DMXB-A, is a novel compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of benzamides and has been found to exhibit a wide range of biological activities.

Mecanismo De Acción

N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is expressed in the central nervous system and has been found to play a role in cognitive function, inflammation, and pain. Activation of the α7 nAChR by N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide has been found to improve cognitive function, reduce inflammation, and alleviate pain.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote the growth and survival of neurons. N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of inflammation. In addition, N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide has been found to reduce the release of substance P, a neuropeptide involved in pain transmission.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide has several advantages for lab experiments. It is a highly selective agonist of the α7 nAChR and exhibits potent biological activity at low concentrations. N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide has been extensively studied in animal models and has been found to have a good safety profile. However, N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. In addition, N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide has a short half-life in vivo and requires frequent dosing.

Direcciones Futuras

There are several future directions for the study of N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide. One direction is to investigate its potential therapeutic applications in human diseases, such as Alzheimer's disease, traumatic brain injury, arthritis, and colitis. Another direction is to explore its potential as a cognitive enhancer and its effects on learning and memory. Furthermore, the development of novel formulations and delivery methods for N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide could improve its pharmacokinetic properties and increase its therapeutic potential. Finally, the study of N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide in combination with other drugs could lead to the development of new therapeutic strategies for the treatment of various diseases.

Métodos De Síntesis

The synthesis of N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide involves the reaction of 2,4-dimethylphenyl isocyanate with 4-methyl-2-thio-6-(trifluoromethyl)pyrimidine in the presence of a base. The resulting product is then treated with benzyl chloride to obtain N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide. This synthesis method has been optimized to yield high purity and high yield of N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide.

Aplicaciones Científicas De Investigación

N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and analgesic properties. N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It has also been found to reduce inflammation in animal models of arthritis and colitis. In addition, N-(2,4-dimethylphenyl)-4-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}benzamide has been found to have analgesic properties in animal models of neuropathic pain.

Propiedades

Fórmula molecular

C21H21N3OS

Peso molecular

363.5 g/mol

Nombre IUPAC

N-(2,4-dimethylphenyl)-4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]benzamide

InChI

InChI=1S/C21H21N3OS/c1-14-4-9-19(15(2)12-14)24-20(25)18-7-5-17(6-8-18)13-26-21-22-11-10-16(3)23-21/h4-12H,13H2,1-3H3,(H,24,25)

Clave InChI

YTXRHCGGSJFYEV-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC=CC(=N3)C)C

SMILES canónico

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=NC=CC(=N3)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.